N-[2-[2-(trifluoromethyl)pyridin-4-yl]-3,4-dihydro-1H-isoquinolin-5-yl]methanesulfonamide
Description
N-[2-[2-(trifluoromethyl)pyridin-4-yl]-3,4-dihydro-1H-isoquinolin-5-yl]methanesulfonamide is a complex organic compound characterized by its unique structural components, including a trifluoromethyl group attached to a pyridine ring, an isoquinoline moiety, and a methanesulfonamide group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-[2-[2-(trifluoromethyl)pyridin-4-yl]-3,4-dihydro-1H-isoquinolin-5-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O2S/c1-25(23,24)21-14-4-2-3-11-10-22(8-6-13(11)14)12-5-7-20-15(9-12)16(17,18)19/h2-5,7,9,21H,6,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUXVKZQFKIXSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC2=C1CCN(C2)C3=CC(=NC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(trifluoromethyl)pyridin-4-yl]-3,4-dihydro-1H-isoquinolin-5-yl]methanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Intermediate: The starting material, 2-(trifluoromethyl)pyridine, undergoes nitration to introduce a nitro group at the 4-position. This is followed by reduction to form the corresponding amine.
Isoquinoline Synthesis: The isoquinoline moiety is synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the isoquinoline ring system.
Coupling Reaction: The pyridine intermediate is then coupled with the isoquinoline derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Sulfonamide Formation: Finally, the methanesulfonamide group is introduced via sulfonylation using methanesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. Catalysts and automated systems are often employed to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the pyridine and isoquinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the pyridine or isoquinoline rings.
Scientific Research Applications
Chemistry
In chemistry, N-[2-[2-(trifluoromethyl)pyridin-4-yl]-3,4-dihydro-1H-isoquinolin-5-yl]methanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new organic compounds.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its trifluoromethyl group is known to enhance metabolic stability and bioavailability, making it a promising candidate for therapeutic applications.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may exhibit activity against various biological targets, including enzymes and receptors, making it a candidate for drug development in areas such as oncology, neurology, and infectious diseases.
Industry
Industrially, this compound can be used in the development of agrochemicals, dyes, and other specialty chemicals. Its unique properties may contribute to the performance and efficacy of these products.
Mechanism of Action
The mechanism of action of N-[2-[2-(trifluoromethyl)pyridin-4-yl]-3,4-dihydro-1H-isoquinolin-5-yl]methanesulfonamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, while the isoquinoline moiety may interact with hydrophobic pockets within the target protein. The methanesulfonamide group can form hydrogen bonds, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
N-[2-(trifluoromethyl)pyridin-4-yl]methanesulfonamide: Lacks the isoquinoline moiety, which may reduce its biological activity.
N-[2-(trifluoromethyl)pyridin-4-yl]-3,4-dihydroisoquinoline: Similar structure but without the methanesulfonamide group, potentially affecting its solubility and reactivity.
N-[2-(trifluoromethyl)pyridin-4-yl]-5-ylmethanesulfonamide: Variation in the position of the methanesulfonamide group, which can influence its binding properties and biological activity.
Uniqueness
N-[2-[2-(trifluoromethyl)pyridin-4-yl]-3,4-dihydro-1H-isoquinolin-5-yl]methanesulfonamide is unique due to the combination of its trifluoromethyl, isoquinoline, and methanesulfonamide groups. This combination imparts distinct physicochemical properties, such as enhanced metabolic stability, improved bioavailability, and specific binding interactions, making it a valuable compound in various scientific and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
